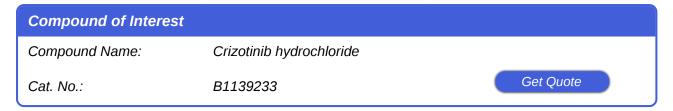


# Application Notes and Protocols: Crizotinib Hydrochloride in Patient-Derived Organoid Cultures

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

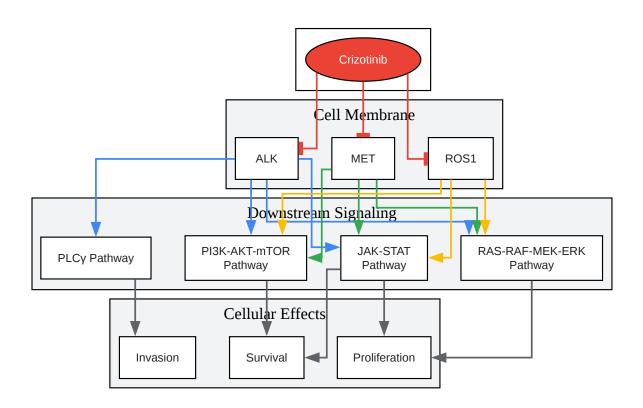
Patient-derived organoids (PDOs) have emerged as a powerful preclinical model in cancer research, recapitulating the genetic and phenotypic heterogeneity of a patient's tumor. This document provides detailed application notes and protocols for the use of **crizotinib hydrochloride**, a targeted anti-cancer agent, in PDO cultures. Crizotinib is a small-molecule tyrosine kinase inhibitor (TKI) that targets the anaplastic lymphoma kinase (ALK), MET, and ROS1 pathways, which are frequently dysregulated in various cancers.[1][2][3][4][5] These protocols are intended to guide researchers in assessing the efficacy of crizotinib and understanding its mechanism of action in a patient-relevant in vitro system.

# Mechanism of Action and Targeted Signaling Pathways

Crizotinib functions by competitively inhibiting the ATP-binding site of the ALK, MET, and ROS1 receptor tyrosine kinases.[4] In cancers harboring activating mutations, amplifications, or rearrangements of these genes, crizotinib effectively blocks downstream signaling cascades that promote tumor cell proliferation, survival, and invasion.[1][2][3]

# **Crizotinib-Targeted Signaling Pathways**





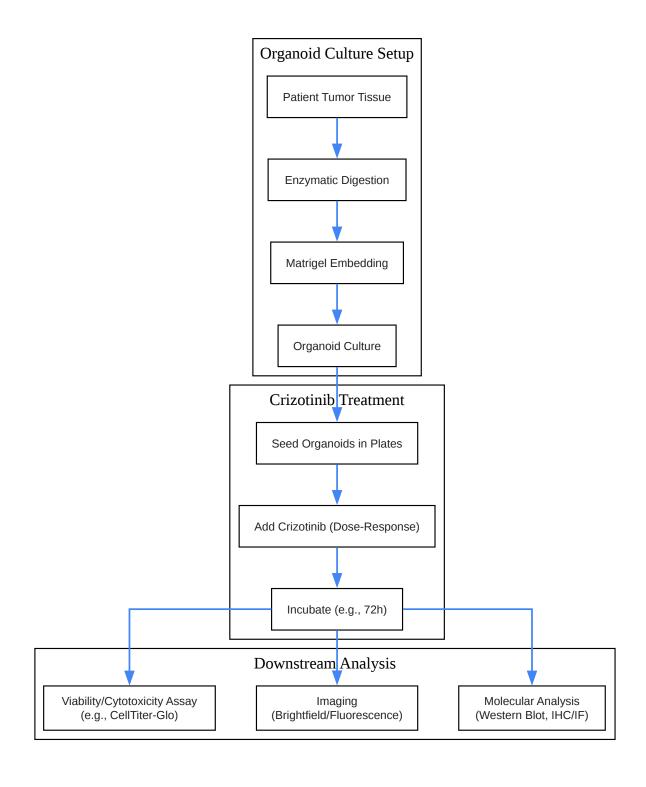
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Caption: Crizotinib inhibits ALK, MET, and ROS1 signaling pathways.

# **Experimental Workflow for Crizotinib Testing in PDOs**

The following diagram outlines a typical workflow for assessing the response of patient-derived organoids to crizotinib treatment.





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Caption: Experimental workflow for crizotinib testing in PDOs.



# **Quantitative Data Summary**

The following table summarizes representative quantitative data on the effect of crizotinib on patient-derived cancer organoids.

| Cancer<br>Type  | Patient ID | Crizotinib<br>Concentrati<br>on | Assay               | Result  | Reference |
|---|------------|---------------------------------|---------------------|---|-----------|
| Gastric<br>Cancer                                     | 1          | Not specified                   | Cell Viability      | ~50% cell death in both PDOs and Patient- Derived Gastric Cancer Assembloids (PDGCAs)     | [6]       |
| Lung<br>Adenocarcino<br>ma (EML4-<br>ALK fusion)      | 1          | Not specified                   | Drug<br>Sensitivity | Strong response observed in PDOs, leading to partial clinical response in the patient.    | [7]       |
| Lung<br>Adenocarcino<br>ma<br>(LRRTM4-<br>ALK fusion) | 1          | Not specified                   | Drug<br>Sensitivity | Crizotinib selected based on PDO testing, resulting in >3 years of disease-free survival. | [8][9]    |

# **Detailed Experimental Protocols**



# **Establishment and Culture of Patient-Derived Organoids**

This protocol is a generalized guide; specific media components and culture conditions may need to be optimized for different tumor types.

#### Materials:

- Fresh patient tumor tissue
- DMEM/F12 medium
- Collagenase/Dispase
- Accutase
- Growth Factor Reduced Matrigel
- Organoid culture medium (specific to tissue of origin)
- ROCK inhibitor (e.g., Y-27632)

#### Protocol:

- Mince the tumor tissue into small fragments (~1-2 mm³) in a sterile petri dish on ice.[10]
- Transfer the minced tissue to a conical tube and wash with cold DMEM/F12.
- Digest the tissue with a solution of Collagenase/Dispase at 37°C for 30-60 minutes with gentle agitation.
- Neutralize the digestion with DMEM/F12 containing 10% FBS and centrifuge to pellet the cells and tissue fragments.
- Wash the pellet with basal medium and treat with Accutase at 37°C for 10-15 minutes to obtain a single-cell suspension.
- Filter the cell suspension through a 70 μm cell strainer.
- Resuspend the cell pellet in ice-cold Matrigel at a density of 1,000-5,000 cells/μL.



- Plate 30-50 μL domes of the Matrigel-cell suspension into pre-warmed culture plates.
- Allow the Matrigel to solidify at 37°C for 15-30 minutes.
- Gently add pre-warmed organoid culture medium supplemented with ROCK inhibitor (for the first 48 hours) to the wells.
- Culture the organoids at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.

### **Crizotinib Treatment of PDOs**

#### Materials:

- Established PDO cultures
- · Crizotinib hydrochloride
- DMSO (for stock solution)
- · Organoid culture medium

#### Protocol:

- Prepare a stock solution of crizotinib hydrochloride in DMSO.
- On the day of treatment, serially dilute the crizotinib stock solution in organoid culture medium to achieve the desired final concentrations.
- Carefully remove the old medium from the organoid cultures.
- Add the medium containing the different concentrations of crizotinib (and a vehicle control with DMSO) to the respective wells.
- Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.

# Organoid Viability/Cytotoxicity Assay (e.g., CellTiter-Glo® 3D)



This assay quantifies ATP, an indicator of metabolically active cells.[12]

#### Materials:

- Crizotinib-treated PDOs in a 96-well plate
- CellTiter-Glo® 3D Reagent

#### Protocol:

- Equilibrate the 96-well plate containing the organoids and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
- Mix the contents by placing the plate on a plate shaker for 5 minutes.[13]
- Incubate the plate at room temperature for 25-30 minutes to stabilize the luminescent signal.
   [13]
- Measure the luminescence using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control wells.

# **Immunofluorescence Staining of Organoids**

This protocol allows for the visualization of protein expression and localization within the 3D organoid structure.

#### Materials:

- PDO cultures
- 4% Paraformaldehyde (PFA)
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)



- Primary antibodies (e.g., against p-ALK, p-MET)
- Fluorophore-conjugated secondary antibodies
- DAPI (for nuclear staining)

#### Protocol:

- Carefully remove the culture medium and wash the organoids with PBS.
- Fix the organoids in 4% PFA for 30-60 minutes at room temperature.
- Wash the fixed organoids three times with PBS.
- Permeabilize the organoids with permeabilization buffer for 15-20 minutes.
- Block non-specific antibody binding with blocking buffer for 1-2 hours at room temperature.
   [16]
- Incubate the organoids with the primary antibody diluted in blocking buffer overnight at 4°C.
   [14]
- Wash the organoids three times with PBS.
- Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.[17]
- Wash the organoids three times with PBS.
- Counterstain the nuclei with DAPI for 10-15 minutes.[14]
- Mount the stained organoids and image using a confocal microscope.

# **Western Blot Analysis of Organoids**

This protocol is for the detection and quantification of specific proteins in organoid lysates.

Materials:



- PDO cultures
- RIPA buffer with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels
- PVDF membrane
- Primary and secondary antibodies

#### Protocol:

- Collect organoids from the Matrigel domes by dissolving the Matrigel in ice-cold PBS and centrifuging at a low speed (e.g., 300 x g) for 5 minutes at 4°C.[18][19]
- Lyse the organoid pellet in RIPA buffer on ice.[18]
- Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]



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